Hyp-Phe-Phe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hyp-Phe-Phe involves the use of Fmoc-amino acids, which produce a super-helical structure through asymmetric hydrogen bond modalities. The modalities include amide to carboxylic acid and carboxylic acid to carboxylic acid interactions . The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the tripeptide, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Hyp-Phe-Phe undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Hydroxyproline can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The aromatic rings of Phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Hyp-Phe-Phe has a wide range of applications in scientific research, including:
Chemistry: Used in the study of peptide self-assembly and supramolecular chemistry.
Biology: Investigated for its role in mimicking collagen structures and its potential in tissue engineering.
Medicine: Explored for its piezoelectric properties, which can be used in bioelectronics and medical implants.
Mechanism of Action
The mechanism of action of Hyp-Phe-Phe involves the formation of helical-like sheets through aromatic interactions of the Phenylalanine rings. This cross helical architecture provides high shear piezoelectricity, making it an effective piezoelectric material . The molecular targets include the aromatic rings, which interact through non-covalent forces to stabilize the helical structure .
Comparison with Similar Compounds
Pro-Phe-Phe: A tripeptide where Proline is not substituted with Hydroxyproline, resulting in a less rigid helical structure.
Cyclo-[Pro-Pro-β3-HoPhe-Phe-]: A tetrapeptide with similar aromatic interactions but different structural properties.
Uniqueness: Hyp-Phe-Phe is unique due to its enhanced mechanical rigidity and high shear piezoelectricity, which are attributed to the presence of Hydroxyproline. This makes it a valuable compound for applications requiring strong and flexible materials .
Biological Activity
Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine) is a bioactive peptide that has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is composed of three amino acids: hydroxyproline (Hyp), phenylalanine (Phe), and phenylalanine (Phe). The presence of hydroxyproline is significant as it is a common component in collagen, contributing to the stability and structural integrity of collagen fibers. The chemical structure can be represented as follows:
This peptide exhibits properties such as high stability , strong biological activity , and the ability to self-assemble into nanostructures, making it a candidate for various biomedical applications .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Collagen Interaction : this compound mimics collagen peptides, promoting collagen synthesis and influencing cellular behaviors associated with tissue repair and regeneration. Studies have shown that peptides derived from collagen, including Hyp-containing peptides, can enhance fibroblast proliferation and migration .
- Antioxidant Activity : Similar to other bioactive peptides, this compound may exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for maintaining cellular health and preventing damage associated with various diseases .
- Cell Signaling Modulation : The peptide may modulate signaling pathways related to cell growth and differentiation. For instance, it has been reported that hydroxyproline-containing peptides influence the expression of genes involved in bone formation and mineralization .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Collagen Peptides : A pilot study demonstrated that ingestion of collagen hydrolysate increased levels of hydroxyproline-containing peptides in human plasma, suggesting systemic bioactivity post-ingestion. The study highlighted that these peptides could positively affect skin elasticity and joint health .
- Self-Assembly Properties : Research into the self-assembly mechanisms of this compound revealed its ability to form hydrogels that mimic natural extracellular matrices. These hydrogels showed potential for use in tissue engineering applications due to their biocompatibility and mechanical properties .
- In Vitro Studies : In vitro experiments indicated that this compound promotes the proliferation of fibroblasts on collagen gels, supporting its role in wound healing and tissue regeneration . Additionally, it has been shown to stimulate hyaluronic acid production in synovial cells, which is important for joint lubrication and health .
Summary of Biological Activities
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1 |
InChI Key |
VDSPCHXJDJOMQJ-NIVVRJPPSA-N |
Isomeric SMILES |
C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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